molecular formula C24H20BrN3O4 B2492782 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 898417-83-9

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2492782
CAS No.: 898417-83-9
M. Wt: 494.345
InChI Key: ZJRAKDJQUCQIIB-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic indolizine-based compound offered as a high-purity research chemical. The indolizine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The structure of this particular molecule, which incorporates a 4-bromobenzoyl group and a 3,4-dimethoxyphenyl carboxamide moiety, suggests potential for multi-target interactions and makes it a valuable intermediate for drug discovery and pharmacological profiling. Researchers can utilize this compound in high-throughput screening assays, as a building block in the synthesis of novel chemical libraries, or as a standard in analytical method development. The specific mechanism of action, metabolic profile, and primary research applications are compound-specific and should be verified by the researcher. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRAKDJQUCQIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base to facilitate the acylation reaction.

    Attachment of the Dimethoxyphenyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Final Amination:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of polar aprotic solvents and bases like sodium hydride.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity : Preliminary studies have indicated that this compound can inhibit the growth of cancer cell lines. It induces apoptosis and causes cell cycle arrest in various cancer types.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, reducing cytokine production, and alleviating symptoms in models of inflammation.
  • Antimicrobial Effects : Initial assays suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : Some research points to its ability to protect neuronal cells from oxidative stress, which may have implications for neurodegenerative diseases.

Case Studies

Several case studies highlight the effectiveness of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide in various applications:

Case Study 1: Antitumor Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values indicated potent activity compared to standard chemotherapeutics, suggesting its viability as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum. This suggests effective anti-inflammatory properties that could be utilized in treating inflammatory diseases.

Summary of Biological Activities

ActivityObservations
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against various bacteria
NeuroprotectiveProtects against oxidative stress

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromobenzoyl and dimethoxyphenyl groups suggests potential interactions with hydrophobic pockets in proteins or nucleic acids.

Comparison with Similar Compounds

2-Amino-N-(4-Bromophenyl)-3-(4-Nitrobenzoyl)Indolizine-1-Carboxamide

  • Benzoyl substituent : 4-Nitro (strong electron-withdrawing group).
  • Carboxamide substituent : 4-Bromophenyl (halogenated aryl group).

2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide

  • Benzoyl substituent : 3-Nitro (meta-substitution, influencing electronic distribution).
  • Carboxamide substituent : 4-Ethylphenyl (alkyl group enhancing lipophilicity).
  • Key differences : The ethyl group increases hydrophobicity, which may improve membrane permeability compared to methoxy or bromine substituents.

Comparison of Substituent Effects

Property Target Compound 4-Nitrobenzoyl Analogue 3-Nitrobenzoyl Analogue
Benzoyl Group 4-Bromo (moderate EWG*) 4-Nitro (strong EWG) 3-Nitro (moderate EWG)
Carboxamide Group 3,4-Dimethoxyphenyl (EDG**) 4-Bromophenyl (halogenated) 4-Ethylphenyl (alkylated)
Molecular Weight ~483 g/mol (estimated) ~467 g/mol ~428 g/mol
Predicted logP* ~3.8 (moderate lipophilicity) ~3.5 ~4.2

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; logP values estimated using substituent contribution methods.

Key Observations:

Electronic Effects : The 4-bromo and 4-nitro substituents differ in electron-withdrawing strength, with nitro groups likely enhancing reactivity in electrophilic environments .

Solubility : The 3,4-dimethoxyphenyl group in the target compound may improve aqueous solubility compared to halogenated or alkylated analogues due to methoxy-induced polarity .

Biological Activity

The compound 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide , identified by its CAS number 91714-94-2, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₂BrN₃O₄
  • Molecular Weight : 334.16 g/mol
  • Purity : Typically requires storage in a dark place at 2-8°C to maintain stability.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of indolizine have shown promising results in inhibiting the proliferation of various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Assay Type
Compound 8A549 (Lung Cancer)6.75 ± 0.192D
Compound 8HCC827 (Lung Cancer)6.26 ± 0.332D
Compound 8NCI-H358 (Lung Cancer)6.48 ± 0.112D
Compound 9A5492.12 ± 0.212D
Compound 15MRC-5 (Normal Fibroblast)Non-active2D

These findings suggest that while some compounds exhibit selective toxicity towards cancer cells, they may also affect normal cells, indicating a need for further optimization to minimize cytotoxicity .

Antimicrobial Activity

In addition to antitumor properties, there is evidence suggesting that the compound possesses antimicrobial activity. The presence of specific functional groups in similar compounds has been linked to enhanced binding affinity to DNA and subsequent inhibition of microbial growth. The specific binding modes and their implications for drug design are critical areas of ongoing research .

The biological activity of This compound can be attributed to its ability to interact with DNA and inhibit critical cellular processes:

  • DNA Binding : Compounds in this class have been shown to bind strongly to DNA, altering replication and transcription processes.
  • Cell Cycle Arrest : Induced by the inhibition of key proteins involved in cell cycle regulation.
  • Apoptosis Induction : Promotes programmed cell death in cancer cells through various signaling pathways.

Study on Antitumor Activity

A study published in PubMed explored the efficacy of several indolizine derivatives against lung cancer cell lines. The results indicated that certain compounds had IC₅₀ values significantly lower than standard chemotherapeutics, suggesting potential as new therapeutic agents .

Study on Antimicrobial Properties

Research focusing on the antimicrobial effects of similar indolizine compounds demonstrated their effectiveness against resistant bacterial strains. These findings highlight the dual potential of these compounds as both anticancer and antimicrobial agents .

Q & A

Q. How are pharmacokinetic properties predicted computationally?

  • Methodological Answer :
  • ADME Prediction : SwissADME calculates logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify half-life (t½ >120 min) .

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